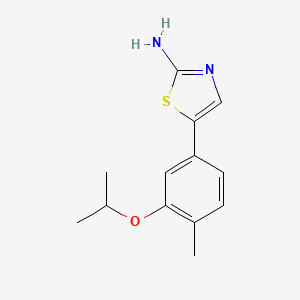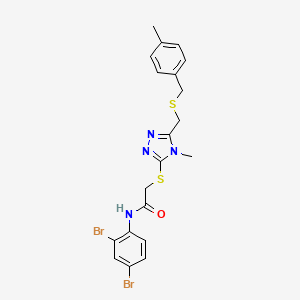
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a dibromophenyl group, a triazole ring, and a thioacetamide moiety
準備方法
The synthesis of N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dibromophenyl halides.
Attachment of the Thioacetamide Moiety: The final step involves the attachment of the thioacetamide group through a thiolation reaction using appropriate thiol reagents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzyme Activity: It can bind to the active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
類似化合物との比較
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(2,4-Dichlorophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: This compound has a dichlorophenyl group instead of a dibromophenyl group, which may result in different chemical and biological properties.
N-(2,4-Difluorophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H20Br2N4OS2 |
|---|---|
分子量 |
556.3 g/mol |
IUPAC名 |
N-(2,4-dibromophenyl)-2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20Br2N4OS2/c1-13-3-5-14(6-4-13)10-28-11-18-24-25-20(26(18)2)29-12-19(27)23-17-8-7-15(21)9-16(17)22/h3-9H,10-12H2,1-2H3,(H,23,27) |
InChIキー |
WMAKXXYICWYYJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


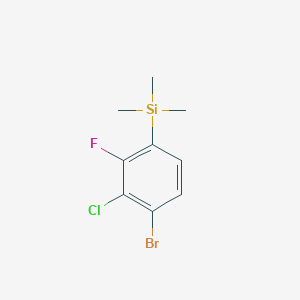
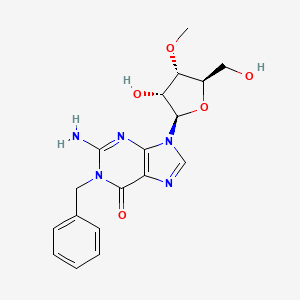

![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
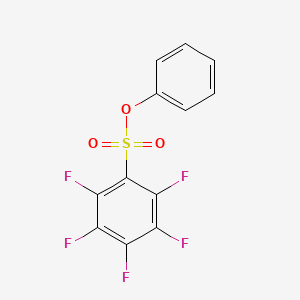
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
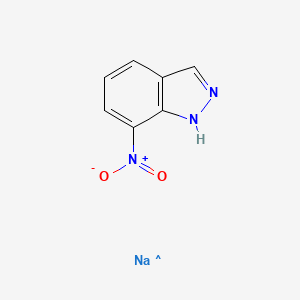
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
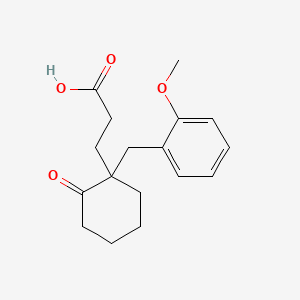

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
